

CHK-336 Clinical Trial: Anaphylaxis Event

Technical Support Center

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Compound of Interest

Compound Name: CHK-336

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This technical support center provides researchers, scientists, and drug development professionals with information regarding the anaphylaxis adverse event observed during the Phase 1 clinical trial of **CHK-336**.

Frequently Asked Questions (FAQs)

Q1: What is **CHK-336** and what is its intended therapeutic indication?

A1: **CHK-336** is an orally administered small molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2] It was in development for the treatment of primary hyperoxaluria and other kidney stone disorders characterized by the overproduction of oxalate.[2][3] The therapeutic goal of **CHK-336** is to reduce the hepatic production of oxalate.[4]

Q2: What was the design of the Phase 1 clinical trial for **CHK-336**?

A2: The Phase 1 trial was a randomized, placebo-controlled, double-blinded study conducted in 104 healthy volunteers.[3][4] It consisted of two parts: a single-ascending dose (SAD) arm and a multiple-ascending dose (MAD) arm.[3][4] In the SAD portion, participants received a single dose of **CHK-336** (ranging from 15 mg to 500 mg) or a placebo.[3][5] In the MAD portion, participants received daily doses of **CHK-336** (ranging from 30 mg to 500 mg) or a placebo for 14 days.[3][5]

Q3: What was the serious adverse event (SAE) reported in the trial?

A3: A single serious adverse event of anaphylaxis occurred in a healthy volunteer.[1][3][4] This event led to the voluntary pausing of the clinical trial for further investigation.[1][3]

Q4: At what dosage and in which cohort did the anaphylaxis event occur?

A4: The anaphylaxis event occurred in a single participant in the multiple-ascending dose (MAD) cohort following the first dose of 125 mg of **CHK-336**. [1][3][4]

Q5: What were the clinical characteristics of the anaphylaxis event?

A5: The anaphylaxis event had a rapid onset, occurring within one hour of the first dose. [3][5] The participant experienced a rapid recovery following treatment with an antihistamine and did not require epinephrine. [3][5] The diagnosis was confirmed by clinically significant elevations in serum tryptase levels. [3][5]

Q6: What were the general safety findings for **CHK-336** in the Phase 1 trial prior to the SAE?

A6: Prior to the SAE, **CHK-336** was generally well-tolerated in 62 subjects who had received single doses up to 500 mg and multiple doses up to 60 mg daily for 14 days. [1][2] The most common treatment-emergent adverse event was headache, which was reported in 8.8% of subjects receiving **CHK-336** (six subjects) and in no subjects who received the placebo; this effect did not show a dose-related trend. [5] There were no dose-related trends in other adverse events, vital signs, or EKG findings. [3][5]

Q7: What was the suspected cause of the anaphylaxis event?

A7: The underlying cause of the event is being investigated as a potential hypersensitivity reaction to the study drug or its excipients. [1][2]

Quantitative Data Summary

Parameter	Description
Total Participants	104 healthy volunteers[3][4]
SAD Dose Range	Single doses from 15 mg to 500 mg[3][5]
MAD Dose Range	Multiple daily doses from 30 mg to 500 mg for 14 days[3][5]
Anaphylaxis Event	1 case[3][4]
Dosage at Anaphylaxis	125 mg (first dose in MAD cohort)[1][3][4]
Onset of Anaphylaxis	Within 1 hour of the first dose[3][5]
Most Common Adverse Event (other than anaphylaxis)	Headache (8.8% of participants receiving CHK-336)[5]

Experimental Protocols

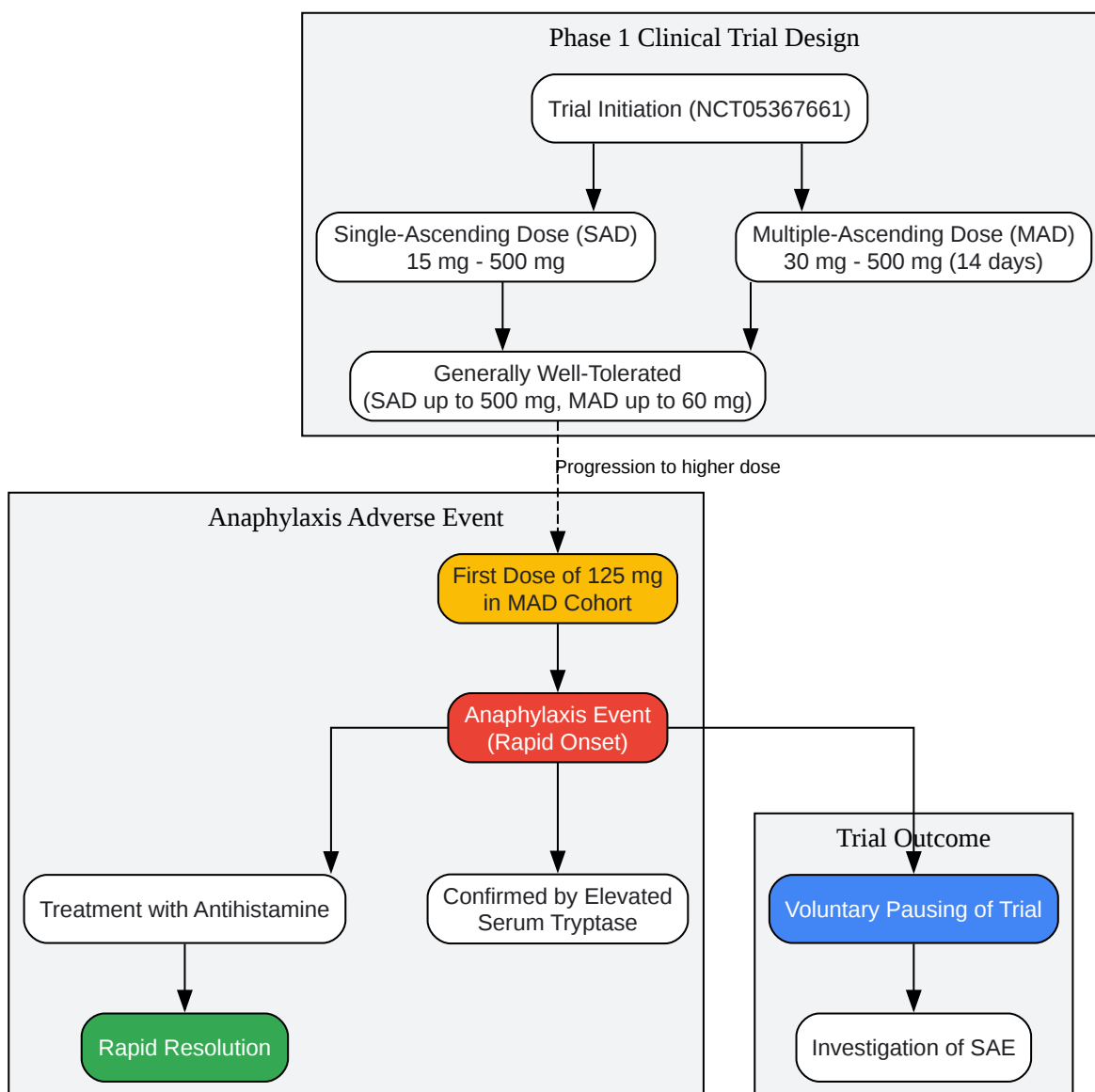
While detailed experimental protocols are not publicly available, the following outlines the general methodology for the Phase 1 clinical trial based on the available information.

Phase 1 Clinical Trial of **CHK-336** (NCT05367661)

- Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of **CHK-336** in healthy volunteers.[3]
- Design: Randomized, placebo-controlled, double-blind, single-center study.[3][4]
- Cohorts:
 - Single-Ascending Dose (SAD): Healthy volunteers received a single oral dose of **CHK-336** or a placebo. Doses ranged from 15 mg to 500 mg.[3][5]
 - Multiple-Ascending Dose (MAD): Healthy volunteers received a daily oral dose of **CHK-336** or a placebo for 14 consecutive days. Doses were planned to range from 30 mg to 500 mg.[3][5]
- Key Assessments:

- Safety and tolerability were monitored through the recording of adverse events, vital signs, and electrocardiogram (EKG) findings.[\[3\]](#)[\[5\]](#)
- Pharmacokinetic parameters were assessed to characterize the drug's absorption, distribution, metabolism, and excretion.
- Proof-of-mechanism was established using a novel $^{13}\text{C}_2$ -glycolate tracer to measure the inhibition of the conversion of glycolate to oxalate.[\[3\]](#)

Visualizations



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Caption: Workflow of the **CHK-336** Phase 1 clinical trial leading to the anaphylaxis event and subsequent trial pause.

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